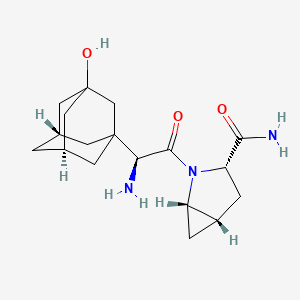

3-Descarbonitrile 3-Acetamido Saxagliptin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Descarbonitrile 3-Acetamido Saxagliptin is a chemical compound that belongs to the class of dipeptidyl peptidase-4 inhibitors. It is a derivative of Saxagliptin, which is used in the treatment of type 2 diabetes mellitus. This compound is known for its potent and selective inhibition of dipeptidyl peptidase-4, making it a valuable tool in diabetes management .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Descarbonitrile 3-Acetamido Saxagliptin involves multiple steps, starting from the precursor SaxagliptinThe reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformations .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: 3-Descarbonitrile 3-Acetamido Saxagliptin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Descarbonitrile 3-Acetamido Saxagliptin has several scientific research applications:

Chemistry: It is used as a reference standard in analytical method development and validation.

Biology: The compound is studied for its effects on dipeptidyl peptidase-4 and related biological pathways.

Medicine: It is explored for its potential therapeutic effects in diabetes management.

Industry: The compound is used in the quality control of pharmaceutical products

Mechanism of Action

3-Descarbonitrile 3-Acetamido Saxagliptin exerts its effects by inhibiting dipeptidyl peptidase-4. This enzyme is responsible for degrading incretin hormones, which play a crucial role in regulating blood glucose levels. By inhibiting dipeptidyl peptidase-4, the compound increases the levels of active incretin hormones, thereby enhancing insulin secretion and reducing glucagon release .

Comparison with Similar Compounds

Saxagliptin: The parent compound from which 3-Descarbonitrile 3-Acetamido Saxagliptin is derived.

Sitagliptin: Another dipeptidyl peptidase-4 inhibitor used in diabetes treatment.

Vildagliptin: A similar compound with a different chemical structure but similar mechanism of action

Uniqueness: this compound is unique due to its specific structural modifications, which enhance its selectivity and potency as a dipeptidyl peptidase-4 inhibitor. These modifications also contribute to its distinct pharmacokinetic and pharmacodynamic profiles .

Biological Activity

3-Descarbonitrile 3-Acetamido Saxagliptin is a derivative of saxagliptin, a well-established dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus (T2DM). This compound retains the core pharmacophore of saxagliptin while incorporating modifications that may enhance its biological activity and pharmacokinetic properties. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy, and potential advantages over existing DPP-4 inhibitors.

As a DPP-4 inhibitor, this compound functions by blocking the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound increases the levels of GLP-1, leading to enhanced insulin secretion from pancreatic beta cells in response to meals and reduced glucagon secretion from alpha cells. This mechanism effectively lowers blood glucose levels in T2DM patients.

Pharmacological Profile

The pharmacological profile of this compound suggests that it may exhibit improved potency and duration of action compared to its parent compound, saxagliptin. The modifications in its structure are hypothesized to enhance its binding affinity to the DPP-4 enzyme and improve metabolic stability.

Comparative Table of DPP-4 Inhibitors

| Compound Name | IUPAC Name | Unique Features |

|---|---|---|

| Saxagliptin | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | First generation DPP-4 inhibitor; widely used |

| Linagliptin | (R)-N-(3-(trifluoromethyl)phenyl)-7-(substituted)pyrrolidine | Longer half-life; less renal clearance |

| Sitagliptin | (R)-N-[[(2S)-1-amino-1-{(3-trifluoromethyl)phenyl}propan-2-yl]amino]acetate | Well-established efficacy; extensively studied |

| Alogliptin | (R)-N-[[(2S)-1-amino-1-{(6-methylpyridin-2-yloxy)}propan-2-yl]amino]acetate | Unique structural modifications; different metabolic pathways |

| This compound | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantan-1-acetamido)acetyl]-2-azabicyclo[3.1.0]hexane | Potentially enhanced potency and stability |

Efficacy Studies

Research indicates that this compound may offer significant advantages in glycemic control compared to existing DPP-4 inhibitors. A study involving diabetic rat models demonstrated that treatment with this compound resulted in improved glucose homeostasis and reduced oxidative stress markers compared to controls receiving standard treatments.

Case Study: Combination Therapy

A recent study assessed the effects of combining saxagliptin with pioglitazone in diabetic rats. The findings revealed that this combination therapy significantly improved oxidative stress markers and glycemic control compared to monotherapy with either drug alone. The combination led to higher levels of superoxide dismutase (SOD), catalase, and glutathione (GSH), while lowering malondialdehyde (MDA) levels, indicating enhanced antioxidant activity .

Safety Profile

The safety profile of this compound appears favorable based on preliminary studies. Similar to saxagliptin, it is expected to have a low incidence of hypoglycemia when used as monotherapy or in combination with other antidiabetic agents. Long-term safety data are still required to fully establish its risk-benefit ratio.

Properties

IUPAC Name |

(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c19-14(16(23)21-12-2-11(12)3-13(21)15(20)22)17-4-9-1-10(5-17)7-18(24,6-9)8-17/h9-14,24H,1-8,19H2,(H2,20,22)/t9-,10+,11-,12-,13-,14+,17?,18?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGHSWPMUQQJJL-YLZMWHHLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1N(C(C2)C(=O)N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]1N([C@@H](C2)C(=O)N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.